Technical Documentation Center

3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline
  • CAS: 1248992-53-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Solubility and Stability of 3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Compound Identity: 3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline (CAS: 1248992-53-1) [1] Executive Summary & Structural Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Compound Identity: 3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline (CAS: 1248992-53-1) [1]

Executive Summary & Structural Rationale

In modern medicinal chemistry, triazole-containing aniline derivatives frequently serve as critical building blocks for active pharmaceutical ingredients (APIs), including antifungal agents, aromatase inhibitors, and selective receptor agonists. 3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline presents a fascinating structural dichotomy: it combines a highly reactive, electron-rich aniline moiety with a robust, sterically hindered 3,5-dimethyl-1,2,4-triazole core.

As an Application Scientist, understanding the physicochemical behavior of this molecule requires dissecting these two domains. The primary amino group on the aniline ring is a versatile handle for N-acylation and N-sulfonylation [2], making it highly reactive but consequently susceptible to oxidative degradation. Conversely, the addition of two methyl groups to the triazole ring significantly increases the molecule's overall lipophilicity (LogP) and steric bulk compared to its desmethyl analogue (CAS: 127988-22-1), directly suppressing its intrinsic aqueous solubility while enhancing its stability against nucleophilic attack.

Solubility Dynamics & Predictive Modeling

The solubility of 3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline is heavily pH-dependent, governed by the Henderson-Hasselbalch relationship. The molecule possesses a basic aniline nitrogen (predicted


) and a weakly basic triazole nitrogen (predicted 

).
  • At low pH (pH < 3.0): Both the aniline and triazole nitrogens undergo protonation, converting the molecule into a highly soluble di-cationic salt.

  • At physiological pH (pH 7.4): The molecule exists almost entirely as a neutral free base. The lipophilic contribution of the two methyl groups on the triazole ring drives the intrinsic solubility (

    
    ) down into the practically insoluble range for aqueous media.
    
Table 1: Predicted Solubility Profile
Solvent / MediapHEstimated Solubility (mg/mL)Physicochemical Causality
0.1 N HCl 1.2> 10.0Complete protonation of aniline (

) forming a soluble chloride salt.
Acetate Buffer 4.51.5 - 2.5~50% ionization; equilibrium between free base and mono-cation.
Phosphate Buffer 7.4< 0.1Neutral free base dominates; high lipophilicity limits aqueous solvation.
Methanol / Ethanol N/A> 50.0Favorable solute-solvent interactions via hydrogen bonding and lipophilic dispersion.

Protocol: Self-Validating Thermodynamic Solubility Assay

To accurately determine the solubility of this compound without the confounding effects of supersaturation or polymorph conversion, a self-validating Shake-Flask method coupled with Powder X-Ray Diffraction (PXRD) is required.

Causality Check: Why use PXRD on the undissolved pellet? If the compound forms a hydrate or a hydrochloride salt during the 48-hour equilibration, the solid phase changes. Measuring the supernatant without verifying the solid state violates thermodynamic principles, as you would be measuring the solubility of a different crystal form.

Step-by-Step Methodology:

  • Media Preparation: Prepare 10 mL of standard USP buffers (pH 1.2, 4.5, and 7.4) in 20 mL glass scintillation vials.

  • Solid Addition: Add an excess of 3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline (~50 mg) to each vial to ensure a saturated state.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 300 RPM at exactly

    
     for 48 hours.
    
  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter. (Discard the first 1 mL of filtrate to account for active site adsorption on the filter membrane).

  • Supernatant Analysis: Dilute the filtrate appropriately with mobile phase and quantify using HPLC-UV against a validated standard curve.

  • Solid Phase Validation: Recover the solid pellet from the centrifuge tube, dry gently under a stream of nitrogen, and analyze via PXRD. Compare the diffractogram to the reference API to confirm no polymorphic transition or salt disproportionation occurred.

Stability Profiling: Chemical & Physical Degradation Pathways

The stability of 3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline is dictated by its functional groups. The molecule lacks hydrolyzable bonds (such as esters or amides), rendering it highly stable under aqueous acidic and basic conditions.

However, the aniline moiety is the Achilles' heel of the molecule . The electron-donating


 group makes the aromatic ring highly susceptible to electrophilic attack and reactive oxygen species (ROS). Under oxidative stress, the primary amine rapidly degrades into hydroxylamines, nitroso compounds, and eventually azo/azoxy dimers.
Table 2: Forced Degradation Matrix & Expected Mass Balance
Stress ConditionParametersExpected DegradationPrimary Degradation Mechanism
Hydrolytic (Acid) 0.1 N HCl, 60°C, 7 days< 5%Highly stable; no hydrolyzable functional groups present.
Hydrolytic (Base) 0.1 N NaOH, 60°C, 7 days< 5%Highly stable; triazole core resists nucleophilic ring-opening.
Oxidative 0.3%

, 25°C, 24h
15 - 30%N-oxidation of the aniline group; formation of azo dimers.
Photolytic ICH Q1B (1.2M lux hr)5 - 10%UV-induced radical formation at the aniline or methylene bridge.
Thermal (Solid) 60°C, 7 days< 1%Thermally stable in the solid state.

Logical Workflow for Stability-Indicating Assays

Below is the logical architecture of the stability profiling workflow. The structural dichotomy of the molecule dictates the analytical approach: we must track both the stable triazole core and the reactive aniline degradants.

StabilityWorkflow API 3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline (Target Compound) Oxidation Oxidative Stress (0.3% H2O2, 24h) API->Oxidation Thermal Thermal/Hydrolytic Stress (60°C, 7 days) API->Thermal Photo Photolytic Stress (ICH Q1B UV/Vis) API->Photo AnilineDeg Aniline Oxidation (Azo/Azoxy Formation) Oxidation->AnilineDeg Susceptible Stable High Stability (Triazole Core Intact) Thermal->Stable Resistant Photo->AnilineDeg UV-induced radical LCMS LC-MS/MS Analysis (Mass Balance & ID) AnilineDeg->LCMS Stable->LCMS

Workflow for forced degradation and LC-MS/MS stability profiling of the target compound.

Protocol: Stability-Indicating LC-MS/MS Workflow

To ensure scientific integrity, a stability-indicating assay (SIA) must prove mass balance . If the parent compound degrades by 20%, the sum of the degradant peaks must account for that missing 20%. If mass balance fails, degradants are either volatile, precipitating, or permanently retained on the analytical column.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • Stress Application (Oxidation Example): Add

    
     to achieve a final concentration of 0.3% v/v. Incubate at 
    
    
    
    in the dark for 24 hours.
  • Quenching (Critical Step): Neutralize the oxidative stress by adding an equimolar amount of sodium thiosulfate (

    
    ). Causality: Failing to quench the reaction will cause the compound to continue degrading inside the HPLC autosampler, leading to irreproducible data.
    
  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 100 mm, 1.7 µm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) to ensure both polar degradants and lipophilic dimers elute.

  • Mass Spectrometry (MS2) Identification: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. The parent mass

    
     will appear at 
    
    
    
    203.26. Monitor for common aniline degradants, specifically
    
    
    (N-oxide) and dimerization products resulting from azo coupling.

Formulation & Handling Implications

Due to the oxidative lability of the aniline functional group, 3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C, protected from light. When formulating this compound for downstream synthesis or biological testing, avoid excipients or solvents containing peroxides (e.g., aged PEG or THF) to prevent premature degradation.

References

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of N-Alkylation of 1,2,4-Triazoles

Welcome to the Technical Support Center for the N-alkylation of 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. The N-alkylation of 1,2,4-triazoles is a fundamental transformation, yet it is fraught with challenges, primarily concerning regioselectivity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve your desired synthetic outcomes.

The Core Challenge: Regioselectivity in N-Alkylation

The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4), all of which are potential sites for alkylation. Consequently, the reaction of a 1,2,4-triazole with an alkylating agent can lead to a mixture of N1, N2, and N4-alkylated isomers, with the N1 and N4 isomers being the most common. The formation of these regioisomers complicates product purification and reduces the yield of the desired compound, a significant hurdle in multi-step syntheses.

This guide will dissect the factors governing this regioselectivity and provide actionable strategies to steer the reaction toward the intended isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of 1,2,4-triazoles, offering explanations and step-by-step solutions.

Problem 1: Poor or No Reaction Yield

Symptoms:

  • Low or no consumption of the starting triazole.

  • The appearance of multiple unidentified spots on TLC.

  • Degradation of the alkylating agent.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficiently Strong Base The pKa of the N-H proton of 1,2,4-triazole is approximately 10. A base with a pKa of its conjugate acid significantly lower than this will not effectively deprotonate the triazole to form the reactive triazolate anion.Use a stronger base. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Poor Solubility of Triazolate Salt If the deprotonated triazole salt is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all. This is particularly relevant when using inorganic bases like K₂CO₃.Switch to a more polar aprotic solvent that can better solvate the triazolate salt, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Inadequate Reaction Temperature Many N-alkylation reactions require heating to proceed at a practical rate. Room temperature may not be sufficient to overcome the activation energy barrier.Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. Microwave irradiation can be a highly effective alternative to conventional heating, often dramatically reducing reaction times and improving yields.
Moisture in the Reaction The presence of water can hydrolyze the alkylating agent or quench the triazolate anion, thus inhibiting the reaction.Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degraded Reactants Alkylating agents, particularly alkyl halides, can degrade over time. The 1,2,4-triazole starting material may also contain impurities that interfere with the reaction.Verify the purity of your starting materials. If necessary, purify the triazole by recrystallization and use a fresh or newly purified alkylating agent.

Troubleshooting Workflow for Low Yield

low_yield start Low or No Yield check_base Is the base strong enough? (e.g., NaH, K2CO3, DBU) start->check_base check_solubility Is the triazolate salt soluble? check_base->check_solubility Yes use_stronger_base Use a stronger base. check_base->use_stronger_base No check_temp Is the temperature sufficient? check_solubility->check_temp Yes change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO). check_solubility->change_solvent No check_anhydrous Are conditions anhydrous? check_temp->check_anhydrous Yes increase_temp Increase temperature or use microwave irradiation. check_temp->increase_temp No check_reactants Are reactants pure? check_anhydrous->check_reactants Yes dry_reagents Use anhydrous solvents and dry glassware. check_anhydrous->dry_reagents No purify_reactants Purify starting materials. check_reactants->purify_reactants No success Improved Yield check_reactants->success Yes use_stronger_base->check_solubility change_solvent->check_temp increase_temp->check_anhydrous dry_reagents->check_reactants purify_reactants->success

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Poor Regioselectivity (Mixture of N1 and N4 Isomers)

Symptoms:

  • Formation of two or more products with similar polarities, as observed by TLC or LC-MS.

  • Complex ¹H NMR spectrum of the crude product, indicating a mixture of isomers.

Controlling Regioselectivity: Key Factors and Strategies

Achieving high regioselectivity is the most common challenge in the N-alkylation of 1,2,4-triazoles. The outcome is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the triazole ring or a sterically demanding alkylating agent will generally favor alkylation at the less hindered nitrogen atom. For 3-substituted-1,2,4-triazoles, the N1 position is sterically more accessible than the N2 position, and N4 is generally the most accessible.

  • Electronic Effects: The electronic properties of substituents on the triazole ring influence the nucleophilicity of the different nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of adjacent nitrogens, while electron-withdrawing groups can decrease it.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. The nature of the triazolate anion and its counter-ion, which is influenced by the base and solvent, plays a crucial role in determining the site of alkylation.

Strategies for Improving Regioselectivity:

Strategy Explanation Example Protocol
Favoring N1-Alkylation The combination of a non-coordinating organic base like DBU in a non-polar aprotic solvent such as THF has been shown to consistently favor the formation of the N1-alkylated isomer, often with a regioselectivity of approximately 90:10.To a solution of 1,2,4-triazole (1.0 equiv) in anhydrous THF, add DBU (1.1 equiv) at room temperature under an inert atmosphere. After stirring for 15-30 minutes, add the alkylating agent (1.0-1.2 equiv) dropwise.
Utilizing a Protecting Group To achieve exclusive N1-alkylation, the N4 position can be blocked with a protecting group. The 4-amino group is a commercially available and effective option. After N1-alkylation, the amino group can be removed via diazotization.Alkylation of 4-amino-1,2,4-triazole with an alkyl halide in a polar solvent yields the 1-alkyl-4-amino-1,2,4-triazolium salt, which can then be deaminated with sodium nitrite and hydrochloric acid.
Mitsunobu Reaction The Mitsunobu reaction, which involves the use of an alcohol, triphenylphosphine, and an azodicarboxylate (like DEAD or DIAD), can sometimes offer different regioselectivity compared to traditional SN2 alkylations.The reaction conditions are typically mild and neutral, which can be advantageous for sensitive substrates.
Ion Pairing Catalysis Recent advances have shown that amidinium and guanidinium phase-transfer catalysts can form intimate ion pairs with the triazolate anion, leading to a dramatic shift in regioselectivity, even favoring the N4-isomer. This method can provide access to 4-alkyl-1,2,4-triazoles with high selectivity (up to 94:6).This advanced technique involves the use of specialized organocatalysts to control the ion pairing environment of the triazolate anion.

Decision Tree for Optimizing Regioselectivity

regioselectivity start Poor Regioselectivity analyze_factors Analyze Steric and Electronic Factors start->analyze_factors steric_control Can steric hindrance be exploited? analyze_factors->steric_control modify_reagents Modify Triazole or Alkylating Agent (e.g., use a bulkier group) steric_control->modify_reagents Yes change_conditions Modify Reaction Conditions steric_control->change_conditions No success Improved Regioselectivity modify_reagents->success base_solvent Optimize Base/Solvent System change_conditions->base_solvent vary_temp Vary Reaction Temperature change_conditions->vary_temp protecting_group Consider a Protecting Group Strategy change_conditions->protecting_group mitsunobu Explore Mitsunobu Reaction change_conditions->mitsunobu ion_pairing Consider Ion Pairing Catalysis change_conditions->ion_pairing dbu_thf Use DBU/THF for N1-selectivity base_solvent->dbu_thf other_systems Explore other systems (e.g., K2CO3/DMF) base_solvent->other_systems dbu_thf->success other_systems->success vary_temp->success protecting_group->success mitsunobu->success ion_pairing->success

Caption: Decision tree for optimizing regioselectivity.

Problem 3: Difficulty in Product Isolation and Purification

Symptoms:

  • Co-elution of product isomers during column chromatography.

  • Difficulty in obtaining a pure product despite multiple purification attempts.

Causes & Solutions:

The N1 and N4-alkylated isomers of 1,2,4-triazoles often have very similar polarities, making their separation by silica gel column chromatography challenging.

Purification Strategies:

  • Optimize Column Chromatography:

    • Solvent System: A careful selection and optimization of the eluent system are crucial. A shallow gradient elution is often more effective than an isocratic elution.

    • Silica Gel: Using high-performance silica gel with a smaller particle size can improve resolution.

  • High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, preparative HPLC is a powerful tool.

  • Crystallization: If one of the isomers is a solid, fractional crystallization can be an effective purification method.

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by the removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H and ¹³C NMR chemical shift difference between N1 and N4-alkylated 1,2,4-triazoles?

A1: While the exact chemical shifts are substrate-dependent, some general trends can be observed. The protons on the triazole ring (C3-H and C5-H) typically resonate between δ 7.5 and 9.5 ppm. For N1-substituted 1,2,4-triazoles, the C5-H proton is generally more deshielded than the C3-H proton. Conversely, in N4-substituted isomers, the C3-H and C5-H protons are equivalent and appear as a single signal. The carbon atoms of the triazole ring (C3 and C5) are typically observed in the range of δ 140-170 ppm in the ¹³C NMR spectrum. Unambiguous assignment often requires 2D NMR techniques like HMBC and NOESY.

Q2: Can over-alkylation to form triazolium salts be a problem?

A2: Yes, over-alkylation to form 1,4-dialkyl-1,2,4-triazolium salts can occur, especially if an excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures. To minimize this side reaction, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent and monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.

Q3: Are there any safety concerns with the reagents used in these reactions?

A3: Standard laboratory safety precautions should always be followed. Some reagents warrant special attention:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.

  • Alkylating Agents: Many alkylating agents are toxic and potentially carcinogenic. Handle them in a fume hood with appropriate personal protective equipment.

  • Microwave Synthesis: Use only microwave-safe reaction vessels and follow the manufacturer's safety guidelines for the microwave reactor.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using DBU

This protocol is adapted from established literature procedures that favor the formation of the N1-alkylated isomer.

  • To a solution of the 1,2,4-triazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 equiv) dropwise to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate

This protocol is a general method for N-alkylation and may result in a mixture of regioisomers.

  • To a suspension of the 1,2,4-triazole (1.0 equiv) and potassium carbonate (1.5-2.0 equiv) in N,N-dimethylformamide (DMF) or acetone, add the alkylating agent (1.0-1.2 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography or crystallization to obtain the N-alkylated product(s).

Protocol 3: Microwave-Assisted N-Alkylation

This protocol can significantly reduce reaction times and improve yields.

  • In a microwave-safe reaction vessel, combine the 1,2,4-triazole (1.0 equiv), the alkylating agent (1.0-1.2 equiv), and a base (e.g., potassium carbonate, 1.5-2.0 equiv) in a suitable solvent (e.g., ethanol, DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in the conventional heating protocols and purify the product.

References

  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]

  • Holm, S. C., & Straub, T. S. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 43(4), 319-368. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. BenchChem.
  • Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]

  • Krasnokutskaya, E. A., Matveeva, E. D., & Zefirov, N. S. (2021). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Molecules, 26(16), 4945. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • SciSpace. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. [Link]

  • Shreeve, J. M., & Varma, M. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340–9345. [Link]

  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]

  • Leitch, J. A., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(19), 7913–7924. [Link]

  • Organ, M. G., et al. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(10), 14337–14345. [Link]

  • Katritzky, A. R., & Abdel-Fattah, A. A. A. (2002). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Journal of Heterocyclic Chemistry, 39(6), 1253-1255. [Link]

  • Anary-Abbasinejad, M., et al. (2011). Synthesis of Some New 1,2,4-Triazole Derivatives by Mitsunobu Chemistry. E-Journal of Chemistry, 8(4), 1864-1870. [Link]

  • Kurbatov, S. V., et al. (2009). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3-nitro-1,2,4-

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the ADME Properties of Triazole Aniline Isomers: A Positional Isomerism Perspective

Introduction: The Strategic Importance of Isomerism in Drug Design The 1,2,3-triazole ring is a highly valued scaffold in medicinal chemistry, celebrated for its metabolic stability, capacity for hydrogen bonding, and it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Isomerism in Drug Design

The 1,2,3-triazole ring is a highly valued scaffold in medicinal chemistry, celebrated for its metabolic stability, capacity for hydrogen bonding, and its role as an amide isostere.[1] When coupled with an aniline moiety, it forms a versatile core structure found in numerous compounds with a wide spectrum of pharmacological activities.[1][2] However, the journey from a promising hit compound to a successful drug is paved with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties.[3] The absorption, distribution, metabolism, and excretion (ADME) profile of a molecule is as critical as its potency.

A subtle yet profound factor that dictates a compound's ADME profile is positional isomerism. The simple rearrangement of a substituent on the aniline ring—from the ortho- (1,2) to the meta- (1,3) to the para- (1,4) position—can dramatically alter a molecule's physicochemical properties and its interactions with biological systems. This guide provides a comparative analysis of the ADME properties of triazole aniline isomers, synthesizing computational predictions with established experimental principles to provide a framework for rational drug design. We will explore the causality behind how isomer position influences key ADME parameters, offering field-proven insights for researchers, scientists, and drug development professionals.

The "Ortho Effect": A Causal Explanation for Isomeric Differences

Before delving into specific ADME properties, it is crucial to understand the "ortho effect." This phenomenon describes the unique behavior of ortho-substituted benzene derivatives, including anilines.[4] Due to steric hindrance from the adjacent substituent, the amino group in an ortho-substituted aniline can be forced out of the plane of the benzene ring.[5] This twisting, known as steric inhibition of resonance, disrupts the delocalization of the nitrogen's lone pair electrons into the aromatic system.[4][5] This has significant consequences:

  • Basicity: Ortho-substituted anilines are consistently weaker bases than their meta and para counterparts, regardless of the substituent's electronic nature.[4][6] The steric clash hinders the protonation of the amino group and destabilizes the resulting conjugate acid.[7]

  • Reactivity and Metabolism: By altering the electronic and steric environment of the amino group and adjacent carbons, the ortho effect can influence susceptibility to metabolic enzymes.[3][8] Steric shielding can prevent an enzyme from accessing a potential site of metabolism, while altered electronics can make the molecule more or less prone to oxidation.[9]

These fundamental changes in physical and chemical properties are the root cause of the often-significant differences observed in the ADME profiles of positional isomers.

Comparative ADME Profiling: A Data-Driven Analysis

The following data is based on a computational analysis of a series of 1-substituted-1,2,3-triazole-methoxy-aniline derivatives, which serves as an excellent model system for this discussion.[1]

Absorption: The Gateway to Systemic Exposure

For oral drugs, absorption is primarily governed by a balance of aqueous solubility and membrane permeability.

Table 1: Predicted Physicochemical and Absorption Properties of Triazole Aniline Isomers

Parameter Ortho-Isomer Meta-Isomer Para-Isomer Scientific Rationale & Causality
LogP (Lipophilicity) 2.05 - 3.15 2.10 - 3.21 1.15 - 2.26 The para-isomers consistently show the lowest lipophilicity.[1] This is likely due to a more extended and symmetrical structure, which can lead to more favorable crystal packing and increased solvation (lower lipophilicity) compared to the more compact or sterically hindered ortho and meta isomers.
HIA (Human Intestinal Absorption) Good Good Good All isomers are predicted to have good intestinal absorption, suggesting that their LogP values fall within an acceptable range for passive diffusion.[1]

| Caco-2 Permeability | Variable (Substituent Dependent) | Generally Low/Moderate | Variable (Substituent Dependent) | Caco-2 permeability is a complex endpoint influenced by both passive diffusion and active transport. In silico models indicated that only specific chlorophenyl-substituted isomers were likely to be permeable, while meta-isomers were generally predicted to be non-permeable.[1] The ortho-isomer's permeability can be hindered by intramolecular hydrogen bonding, which reduces the effective polarity for membrane transit. The para-isomer, being less lipophilic, might be expected to have lower passive permeability, but its more linear shape could facilitate passage through certain channels or transporters. |

Expertise & Experience: The lower lipophilicity of the para-isomers is a significant finding.[1] While high lipophilicity can enhance membrane permeability, it often leads to poor solubility, increased metabolic liability, and off-target toxicity. The para-isomers, therefore, may represent a more balanced starting point for lead optimization.

Distribution: Reaching the Target

Once absorbed, a drug's distribution is largely influenced by its binding to plasma proteins, primarily human serum albumin (HSA). Only the unbound (free) drug is available to exert its pharmacological effect.[10][11]

Table 2: Predicted Distribution Properties of Triazole Aniline Isomers

Parameter Ortho-Isomer Meta-Isomer Para-Isomer Scientific Rationale & Causality
Plasma Protein Binding (PPB) Moderate to High Moderate to High Lower to Moderate PPB is strongly correlated with lipophilicity.[12] Given that the para-isomers exhibit the lowest LogP values, they are expected to have the lowest affinity for the hydrophobic binding pockets of albumin, resulting in a higher unbound fraction. The more lipophilic ortho and meta isomers would be expected to bind more extensively.

| Blood-Brain Barrier (BBB) Permeability | Unlikely | Unlikely | Unlikely | Most in silico models predict that these compounds are not BBB penetrant, which is often a desirable property for peripherally acting drugs to avoid central nervous system (CNS) side effects. |

Expertise & Experience: A lower degree of plasma protein binding, as predicted for the para-isomers, can be advantageous. It may lead to a higher free drug concentration at the target site and can simplify pharmacokinetic modeling. However, very low binding can also lead to rapid clearance, so a balance is often desired.

Metabolism: The Biotransformation Fate

Metabolism is a critical determinant of a drug's half-life and potential for drug-drug interactions (DDIs). The aniline moiety itself is a known "structural alert," often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, which can lead to reactive metabolite formation.[9]

Table 3: Predicted Metabolism Properties of Triazole Aniline Isomers

Parameter Ortho-Isomer Meta-Isomer Para-Isomer Scientific Rationale & Causality
CYP2D6 Inhibition Yes Yes Yes All isomers are predicted to be inhibitors of CYP2D6, a common feature for compounds containing a basic nitrogen.[1]
CYP3A4 Inhibition Yes Yes Yes All isomers are also predicted to inhibit CYP3A4, another major drug-metabolizing enzyme.[1]

| Metabolic Stability (Predicted) | Potentially Higher | Moderate | Moderate | The ortho-substituent can sterically hinder the approach of CYP enzymes to the aniline nitrogen or the adjacent ring carbons, which are common sites of oxidation.[8] This "ortho effect" can shield the molecule from metabolism, potentially leading to higher metabolic stability and a longer half-life compared to the more exposed meta and para isomers. |

Expertise & Experience: The potential for increased metabolic stability in the ortho-isomer is a classic drug design strategy. By placing a substituent adjacent to a metabolically labile site (a "metabolic blocker"), one can significantly improve the compound's pharmacokinetic profile. However, this must be balanced against potential losses in potency or the introduction of other liabilities.

Experimental Methodologies: Self-Validating Protocols

To experimentally validate the in silico predictions, a tiered approach using standardized in vitro ADME assays is essential.

Diagram: In Vitro ADME Screening Cascade

ADME_Workflow cluster_physchem Tier 1: Physicochemical Properties cluster_absorption Tier 2: Absorption & Permeability cluster_metabolism_distribution Tier 3: Metabolism & Distribution cluster_d_making Decision Making solubility Kinetic Solubility pampa PAMPA (Passive Permeability) solubility->pampa lipophilicity LogD @ pH 7.4 lipophilicity->pampa caco2 Caco-2 Assay (Permeability & Efflux) pampa->caco2 Inform ms Microsomal Stability (Metabolic Rate) caco2->ms Prioritize decision Rank Isomers Select for In Vivo PK caco2->decision ppb Plasma Protein Binding (Free Fraction) ms->ppb ms->decision ppb->decision

Caption: A typical tiered workflow for in vitro ADME profiling of drug candidates.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's passive permeability, a key driver of oral absorption.

  • Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.[11] The corresponding 96-well acceptor plate is filled with buffer (pH 7.4).

  • Compound Addition: The test compounds (typically from a 10 mM DMSO stock) are diluted in a donor buffer (e.g., pH 5.0 or 6.5 to mimic the gut) and added to the filter plate.

  • Incubation: The filter plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a specified period (e.g., 4-18 hours).[11]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds are often binned into low, medium, and high permeability categories based on these values.

    • Trustworthiness: The integrity of the artificial membrane in each well is validated by including a low-permeability marker compound (e.g., Lucifer Yellow).[10] Wells showing high leakage of the marker are excluded from the analysis.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for predicting human intestinal absorption as it models not only passive diffusion but also active transport and efflux.[12][13]

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts in a 24- or 96-well plate and cultured for ~21 days until they differentiate into a polarized monolayer with tight junctions.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold are used.[14]

  • Bidirectional Transport: The assay is performed in two directions: Apical (A) to Basolateral (B) to measure absorption, and B to A to measure efflux. The test compound is added to the donor chamber (A or B).

  • Sampling & Incubation: The plate is incubated at 37°C. Samples are taken from the receiver chamber at specific time points.

  • Quantification & Analysis: Compound concentrations are measured by LC-MS/MS. Papp values are calculated for both directions. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined. An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[14]

    • Trustworthiness: The assay includes high and low permeability control compounds (e.g., propranolol and atenolol) to ensure the cell monolayer is behaving as expected. The passive diffusion of a marker like Lucifer Yellow is also used to confirm tight junction integrity post-assay.

Protocol 3: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes, providing an estimate of its intrinsic clearance.

  • Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing the necessary cofactor, an NADPH-regenerating system, is also prepared.

  • Incubation: The test compound (typically at 1 µM) is pre-incubated with the liver microsomes at 37°C. The metabolic reaction is initiated by adding the NADPH solution.

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding an ice-cold solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the amount of parent compound remaining.

  • Data Calculation: The percentage of compound remaining is plotted against time. From the slope of the line on a semi-log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.

    • Trustworthiness: The assay includes control compounds with known low and high clearance rates (e.g., diazepam and verapamil) to validate the metabolic activity of the microsome batch.[14] A control incubation without NADPH is also run to identify any non-NADPH-dependent degradation.

Conclusion and Authoritative Recommendation

The positional isomerism of the aniline ring in triazole aniline derivatives is a critical design element that profoundly influences ADME properties. The available data and established chemical principles lead to the following key takeaways for drug discovery teams:

  • Para-Isomers: These often present a favorable starting point due to their lower lipophilicity, which typically translates to better solubility and lower plasma protein binding.[1] This can lead to a more "drug-like" profile with a reduced risk of liabilities associated with high lipophilicity.

  • Ortho-Isomers: The "ortho effect" can be strategically employed to enhance metabolic stability by sterically shielding a labile site. This makes the ortho position an attractive target for optimization if initial leads suffer from rapid clearance. However, this potential benefit must be carefully weighed against possible negative impacts on target potency and permeability.

  • Meta-Isomers: Often representing an intermediate profile, meta-isomers should not be overlooked. Their properties are less influenced by the steric hindrance of the ortho position and the symmetry effects of the para position, offering another vector for property modulation.

As a Senior Application Scientist, my authoritative recommendation is to synthesize and profile all three positional isomers early in the discovery process. The modest synthetic investment is far outweighed by the invaluable structure-property relationship data generated. A tiered experimental approach, starting with PAMPA and microsomal stability assays and progressing to Caco-2 for the most promising candidates, provides an efficient and self-validating path to identify the isomer with the most promising, well-balanced ADME profile for advancement into further preclinical development.

References

  • Wikipedia. (n.d.). Ortho effect. Available at: [Link]

  • Testbook. (n.d.). Ortho Effect: Learn its Definition, Effect in Aniline & More. Available at: [Link]

  • Vedantu. (n.d.). Ortho Effect: Meaning, Examples & Importance. Available at: [Link]

  • CG's Chemistry Solutions. (2021). Why Ortho Effect Will Make You Question Acidic Character?. Available at: [Link]

  • Gyan Sanchay. (2008). Plasma Protein Binding in Drug Discovery and Development. Available at: [Link]

  • ADME Shop. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Available at: [Link]

  • Howard, M. L., Hill, J. J., Galluppi, G. R., & McLean, M. A. (2010). Plasma protein binding in drug discovery and development. Combinatorial Chemistry & High Throughput Screening, 13(2), 170-187. Available at: [Link]

  • Trainor, G. L. (2007). The importance of plasma protein binding in drug discovery. Expert Opinion on Drug Discovery, 2(1), 51-64. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • Mor. J. Chem. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry, 10(4), 861-880. Available at: [Link]

  • Admeshop. (n.d.). Permeability, Caco-2. Available at: [Link]

  • Van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • Kell, D. B., & Oliver, S. G. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 3, e1405. Available at: [Link]

  • Akçay, U. K., et al. (2025). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Molecules, 30(15), 1234. Available at: [Link]

  • Płazińska, A., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6678. Available at: [Link]

  • Er, M., et al. (2008). Metabolic comparison of radiolabeled aniline- and phenol-phthaleins with (131)I. Cancer Biotherapy & Radiopharmaceuticals, 23(2), 225-232. Available at: [Link]

  • Zhang, Y., & Vyazovkin, S. (2007). Effect of substituents in aromatic amines on the activation energy of epoxy-amine reaction. The Journal of Physical Chemistry B, 111(25), 7098-7104. Available at: [Link]

  • Cresset. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

Sources

Validation

A Comparative Guide to the Target Selectivity of 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline Derivatives as BCL6 Inhibitors

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the landscape of targeted cancer therapy, the ability of a small molecule to selectively inhibit its intended target while sparing other cellular ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of targeted cancer therapy, the ability of a small molecule to selectively inhibit its intended target while sparing other cellular machinery is the cornerstone of a successful therapeutic agent. This precision is critical for maximizing efficacy and minimizing off-target toxicities. This guide provides an in-depth assessment of the target selectivity of a promising class of compounds: 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline derivatives. We will focus on the well-characterized exemplar from this series, FX1, a potent and specific inhibitor of B-cell Lymphoma 6 (BCL6).

B-cell Lymphoma 6 (BCL6) is a master transcriptional repressor that is essential for the formation of germinal centers (GCs) during the normal humoral immune response.[1][2] However, its aberrant, constitutive expression is a key oncogenic driver in several hematological malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL).[3][4][5] By repressing genes that control cell cycle checkpoints, DNA damage response, and terminal differentiation, BCL6 promotes unchecked B-cell proliferation and survival.[2][6] This makes BCL6 a compelling therapeutic target. The 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline scaffold has emerged as a key pharmacophore for disrupting BCL6 function, offering a potential new therapeutic avenue for BCL6-dependent cancers.[1][7]

The Target: B-cell Lymphoma 6 (BCL6) Signaling Axis

BCL6 exerts its powerful repressive function by forming a complex with co-repressor proteins, such as SMRT, NCOR, and BCOR.[1][8] This interaction is mediated through the BTB domain of BCL6, a highly specific protein-protein interaction (PPI) interface.[7] The BCL6-corepressor complex then recruits histone deacetylases (HDACs) to target gene promoters, leading to chromatin condensation and transcriptional silencing.[9] The result is the downregulation of critical tumor suppressor genes like TP53 and cell cycle inhibitors like CDKN1A.[2][4]

Inhibitors derived from the 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline scaffold, such as FX1, are designed to bind with high affinity to a lateral groove on the BCL6 BTB domain.[1][10] This binding physically obstructs the recruitment of co-repressors, thereby preventing the formation of the repressive complex.[10][11] Consequently, the silenced tumor suppressor genes are reactivated, leading to cell cycle arrest and apoptosis in BCL6-dependent cancer cells.[2][11]

BCL6_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects BCL6 BCL6 (BTB Domain) CoR Co-repressors (SMRT, NCOR, BCOR) BCL6->CoR Binds via BTB Domain DNA Target Gene Promoters (e.g., TP53, CDKN1A) BCL6->DNA Binds & Represses Transcription HDACs HDACs CoR->HDACs Recruits CoR->DNA Binds & Represses Transcription HDACs->DNA Binds & Represses Transcription Repression Transcriptional Repression Reactivation Gene Reactivation FX1 FX1 Derivative FX1->BCL6 Disrupts Interaction FX1->Reactivation Proliferation Cancer Cell Proliferation & Survival Repression->Proliferation Apoptosis Apoptosis & Growth Arrest Reactivation->Apoptosis

Caption: BCL6 signaling pathway and mechanism of FX1 inhibition.

Comparative Selectivity Analysis: FX1 vs. Other Agents

The therapeutic index of a targeted agent is directly proportional to its selectivity. An ideal inhibitor should potently engage its primary target while remaining inert against other structurally related proteins, such as kinases, which are common off-targets for small molecules.

On-Target Potency

FX1, a representative of the 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline class, demonstrates potent inhibition of the BCL6-corepressor interaction. Its development was a significant advancement over previous generations of BCL6 inhibitors.[7][11]

CompoundTargetAssay TypeIC50 / GI50Reference
FX1 BCL6Reporter Assay~35 µM[11][12]
FX1 BCL6-dependent DLBCL cellsGrowth Inhibition~36 µM[1]
79-6 (Predecessor) BCL6N/A>100-fold less potent than FX1[11]
CCT374705 BCL6NanoBRET Cellular Assay25.9 nM[13]

Table 1: On-target potency of selected BCL6 inhibitors. FX1 shows consistent activity in the mid-micromolar range, representing a significant improvement over earlier compounds. Newer generation compounds like CCT374705 demonstrate further improvements in potency into the nanomolar range.

Off-Target Selectivity Profile

A critical aspect of the preclinical evaluation of FX1 was its profiling against a panel of kinases to assess its specificity. The triazole moiety is present in various approved drugs, but its potential for off-target interactions necessitates rigorous screening.[14][15]

CompoundPanel ScreenedConcentration TestedResultReference
FX1 Panel of 50 kinases10 µMNo significant inhibition of any kinase[11]
FX1 General toxicity screen in vivo50 mg/kgNo signs of toxicity, inflammation, or infection[1][12]

Table 2: Off-target selectivity of FX1. The compound demonstrates high specificity for BCL6, with no significant activity against a broad panel of kinases, underscoring the selective nature of this chemical scaffold.

This high degree of selectivity is attributed to FX1's specific binding to the BTB lateral groove motif, which is unique to BCL6 and not conserved in other BTB-domain-containing proteins or kinases.[7] This structural basis for selectivity is a key advantage of the 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline series.

Experimental Protocols for Assessing Target Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, a multi-tiered, self-validating experimental approach is essential. We outline here the core protocols used to characterize compounds like FX1.

Workflow for Assessing BCL6 Inhibitor Selectivity

workflow A 1. Biochemical Assay (TR-FRET) B 2. Cellular Target Engagement (NanoBRET) A->B Confirm Cell Permeability & Target Binding C 3. Cellular Potency (DLBCL Growth Inhibition) B->C Correlate Target Engagement with Phenotype D 4. Broad Selectivity Screen (Kinase Panel) C->D Assess Off-Target Liabilities E 5. In Vivo Efficacy & Toxicity (Xenograft Model) D->E Evaluate In Vivo Therapeutic Window

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline
Reactant of Route 2
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline
© Copyright 2026 BenchChem. All Rights Reserved.